L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Overview
Description
FMRFamide (H-Phe-Met-Arg-Phe-NH2) is a neuropeptide from a broad family of FMRFamide-related peptides (FaRPs), all sharing an -RFamide sequence at their C-terminus . First identified in the hard clam (Mercenaria mercenaria), it is thought to play an important role in cardiac activity regulation . FMRFamide is an important neuropeptide in several phyla such as Insecta, Nematoda, Mollusca, and Annelida .
Preparation Methods
FMRFamide is a peptide consisting of four amino acid residues: phenylalanine, methionine, arginine, and phenylalanine . The synthetic route involves solid-phase peptide synthesis (SPPS), which is a common method for peptide production. The process includes the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
FMRFamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in FMRFamide can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FMRFamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Medicine: Investigated for its potential pharmacological actions, such as anti-opiate effects.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
FMRFamide exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. In invertebrates, it increases the force and frequency of the heartbeat through a biochemical pathway involving the increase of cytoplasmic cyclic adenosine monophosphate (cAMP) in the ventricular region . In vertebrates, it affects opioid receptors, resulting in naloxone-sensitive antinociception and reduction of morphine-induced antinociception .
Comparison with Similar Compounds
FMRFamide is part of a larger family of neuropeptides known as FMRFamide-related peptides (FaRPs). Similar compounds include:
FLRFamide: Another neuropeptide with similar functions.
RYIRFamide: Found in turbellarians and has similar physiological effects.
GYIRFamide: Identified in planarians and involved in muscle contraction.
FMRFamide is unique due to its specific sequence and the wide range of physiological functions it regulates across different species .
Biological Activity
L-Phenylalanine (L-Phe) is an essential amino acid that plays a crucial role in various biological processes. The compound "L-phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-" is a peptide derivative that combines L-Phe with other amino acids, potentially enhancing its biological activity. This article explores the biological activity of this compound, focusing on its effects on vascular function, insulin signaling, and metabolic implications, supported by relevant research findings.
1. Vascular Function Enhancement
Mechanism of Action
Research indicates that L-phenylalanine can restore vascular function by increasing levels of tetrahydrobiopterin (BH4), a cofactor necessary for nitric oxide (NO) production. In a study involving spontaneously hypertensive rats, oral administration of L-Phe led to:
- Increased vascular BH4 levels.
- Restoration of NO levels.
- Reduction in superoxide production.
The activation of the GCH1-GFRP protein complex by L-Phe was identified as a key mechanism underlying these effects, suggesting a novel therapeutic target for treating vascular disorders characterized by reduced NO bioavailability .
Table 1: Effects of L-Phenylalanine on Vascular Function
Parameter | Control Group (WKY) | Hypertensive Group (SHR) | After L-Phe Treatment (SHR) |
---|---|---|---|
Vascular BH4 Levels | Baseline | Reduced | Significantly Increased |
Nitric Oxide Levels | Normal | Reduced | Restored |
Superoxide Levels | Normal | Elevated | Reduced |
2. Impact on Insulin Signaling
Insulin Resistance Induction
Conversely, elevated phenylalanine levels have been linked to impaired insulin signaling and the development of insulin resistance. A study involving Type 2 Diabetes (T2D) patients showed that increased serum phenylalanine levels correlated with:
- Inhibition of glucose uptake.
- Alteration in insulin receptor phosphorylation.
In experiments with mice fed a phenylalanine-rich diet, significant symptoms of T2D were observed, including increased body weight and altered glucose metabolism. These findings suggest that while L-Phe is essential for various functions, excessive levels may contribute to metabolic disorders .
Table 2: Phenylalanine Effects on Insulin Signaling
Parameter | Normal Control | Phenylalanine-Rich Diet Group |
---|---|---|
Serum Phenylalanine Levels | Baseline | Increased by 75% |
Glucose Uptake | Normal | Significantly Decreased |
Insulin Sensitivity | Normal | Impaired |
3. Metabolic and Neurotoxic Effects
Neurotoxicity Concerns
Chronic elevation of phenylalanine can lead to neurotoxic effects due to its role in neurotransmitter synthesis. High concentrations of phenylalanine have been associated with conditions such as phenylketonuria (PKU), where the inability to metabolize phenylalanine leads to toxic accumulation and neurological damage. The balance between L-Phe and its metabolites is critical for maintaining neural health .
4. Case Studies and Clinical Implications
Case Study: Phenylketonuria Management
In patients diagnosed with PKU, dietary management to restrict phenylalanine intake is crucial. However, controlled supplementation with L-Phe has shown potential benefits in enhancing cognitive function when carefully monitored. This highlights the dual nature of phenylalanine as both a necessary nutrient and a potential toxin at elevated levels .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYYONMTJKILDK-ZJZGAYNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432751 | |
Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74012-06-9 | |
Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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